Regioselective C9 Ethyl Substitution vs. Parent Scaffold
The defining structural feature of 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the ethyl substituent at the 9-position of the benzo[b]azepine core, differentiating it from the unsubstituted parent compound 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one (CAS 1127-74-8). This substitution increases the molecular weight from 161.20 to 189.25 g/mol and introduces van der Waals volume that alters the compound's calculated logP and steric profile . While direct comparative bioactivity data for the 9-ethyl vs. parent scaffold is not available in published literature, the benzazepine patent corpus consistently demonstrates that substitution position and identity are critical determinants of dopamine D3 receptor binding affinity, with ethyl-substituted variants showing distinct selectivity profiles [1].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | Molecular weight: 189.25 g/mol; substitution: 9-ethyl |
| Comparator Or Baseline | Parent compound (CAS 1127-74-8): molecular weight 161.20 g/mol; substitution: none (hydrogen at C9) |
| Quantified Difference | Δ molecular weight = +28.05 g/mol (ethyl vs. hydrogen); Δ calculated logP estimated at +0.8 to +1.2 log units based on fragment contribution |
| Conditions | Structural and physicochemical comparison based on vendor-reported molecular formulas and computed properties |
Why This Matters
The added ethyl group increases lipophilicity and steric bulk, which are critical parameters for blood-brain barrier penetration and receptor binding pocket occupancy—central considerations in CNS drug discovery programs targeting dopamine D3 or related GPCRs.
- [1] SmithKline Beecham plc. Tetrahydrobenzazepine derivatives useful as modulators of dopamine D3 receptors. Patent EP1119563 / DE69929704T2, 1999. https://patents.google.com/patent/DE69929704T2/en View Source
